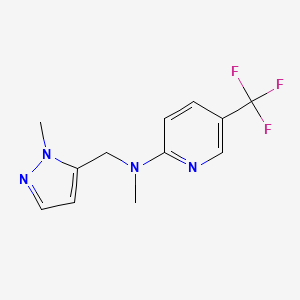

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amines in Food and Beverages

The chemical structure of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine shares similarity with heterocyclic aromatic amines (HAAs), which are compounds of significant interest in food chemistry. HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed in meats and other foodstuffs during cooking at high temperatures. These compounds have been studied extensively for their carcinogenic potential in rodents. The analysis of PhIP and its metabolites in various biological matrices, as well as in food products, is critical for understanding their biological effects and exposure levels. Liquid chromatography coupled to mass spectrometry has been identified as the method of choice for the sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, highlight their importance as versatile synthetic intermediates and their biological significance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The use of heterocyclic N-oxide motifs in advanced chemistry and drug development research underscores the potential of these compounds in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 enzymes play a crucial role in the metabolism of a wide array of drugs. Understanding the selectivity and potency of chemical inhibitors for these enzymes is essential for predicting drug-drug interactions. The research on potent and selective inhibitors, including compounds that might share structural similarities with this compound, provides insights into the development of novel therapeutic agents with minimized adverse interactions (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4/c1-18(8-10-5-6-17-19(10)2)11-4-3-9(7-16-11)12(13,14)15/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXCCHAULCRXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2804427.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)